ETBICYPHAT
Overview
Description
Mechanism of Action
Target of Action
Trimethylolpropane phosphate, also known as Trimethylolpropane phosphite, is a phosphite ester . It is primarily used as a ligand in organometallic chemistry . The compound’s primary targets are therefore organometallic complexes, where it acts as a ligand to facilitate various chemical reactions .
Mode of Action
The compound interacts with its targets by forming complexes with them. For instance, several complexes are known to form with Trimethylolpropane phosphite, given its highly basic nature (for a phosphite) and its small ligand cone angle . These complexes include [ (EtCage) 2 Mo (CO) 4 ], [Ir 4 (CO) 11 (EtCage)] and (CpMe 5 )RuCl (EtCage) 2 . The formation of these complexes results in changes in the chemical properties and reactivity of the target molecules .
Biochemical Pathways
Phosphite esters like trimethylolpropane phosphate may react with strong reducing agents to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to fully understand the ADME properties of Trimethylolpropane phosphate and their impact on its bioavailability.
Result of Action
The primary result of Trimethylolpropane phosphate’s action is the formation of organometallic complexes . These complexes can participate in further chemical reactions, influencing the properties and reactivity of the target molecules . The compound is also known to be highly toxic , and its reactions can lead to the formation of toxic gases .
Action Environment
The action of Trimethylolpropane phosphate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence of such solvents could influence its action, efficacy, and stability. Additionally, the compound’s reactivity with reducing and oxidizing agents indicates that the redox conditions of the environment could also play a role in its action.
Biochemical Analysis
Biochemical Properties
Trimethylolpropane phosphate has been implicated as an antagonist of GABA, receptor/Cl- channels . It has been shown to directly inhibit GABA (A) receptor function, as indicated by the blockade of whole-cell GABA-mediated Cl- current and the reduction in sIPSC amplitude . Furthermore, Trimethylolpropane phosphate exerts a presynaptic effect on GABAergic transmission, as evidenced by the reduction in sIPSC frequency .
Cellular Effects
Trimethylolpropane phosphate has been found to have cellular effects, particularly on neurons. It has been shown to inhibit spontaneous GABAergic transmission . This inhibition suggests both postsynaptic and presynaptic actions of Trimethylolpropane phosphate .
Molecular Mechanism
The molecular mechanism of Trimethylolpropane phosphate involves its interaction with GABA receptors. It has been shown to depress peak whole-cell GABA-induced currents, consistent with its inhibitory effect on sIPSC amplitude . This suggests that Trimethylolpropane phosphate exerts its effects at the molecular level through binding interactions with GABA receptors and possibly through changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown that Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound, with no evidence of phase I or phase II metabolism .
Dosage Effects in Animal Models
It is known that Trimethylolpropane phosphate is very toxic and is a convulsant . The LD50 is 1.1 mg per kg bodyweight (mice, i.p.) .
Metabolic Pathways
It is known that Trimethylolpropane phosphate is a phosphite ester, and phosphite esters are involved in various biochemical reactions .
Transport and Distribution
Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound .
Subcellular Localization
Given its role as an antagonist of GABA receptors, it is likely that it localizes to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etbicyphat is synthesized through the phosphorylation of 2,2-bis(hydroxymethyl)butanol. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Etbicyphat undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphorylated derivatives and substituted phosphates .
Scientific Research Applications
Etbicyphat has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study phosphorylation reactions and mechanisms.
Biology: Employed to investigate the role of GABA receptors in neuronal signaling and epilepsy.
Medicine: Explored for its potential in developing treatments for neurological disorders.
Industry: Utilized as a cross-linking agent, plasticizer, and emulsifier in the production of polyurethane foams, adhesives, coatings, and elastomers
Comparison with Similar Compounds
Similar Compounds
Picrotoxin: Another GABA receptor antagonist that binds to the same receptor sites.
Bicuculline: A competitive antagonist of GABA receptors.
Uniqueness
Etbicyphat is unique due to its dual binding affinity for both picrotoxinin and benzodiazepine receptor sites, making it a valuable tool for studying complex GABAergic mechanisms .
Properties
IUPAC Name |
4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFHDZWRALTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COP(=O)(OC1)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058270 | |
Record name | Etbicyphat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-93-2 | |
Record name | Trimethylolpropane phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-1-phospha-2,6,7 trioxabicyclo(2.2.2)octane-1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIMETHYLOLPROPANE PHOSPHATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etbicyphat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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